molecular formula C16H18BrN5O B2903213 N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide CAS No. 1024456-89-0

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

Cat. No.: B2903213
CAS No.: 1024456-89-0
M. Wt: 376.258
InChI Key: LKRZQATVONVYOP-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a synthetic small molecule characterized by a 2-bromophenyl group linked to an ethanamide backbone, with a 4-pyrimidin-2-ylpiperazinyl substituent. This structure combines a halogenated aromatic ring with a heterocyclic piperazine-pyrimidine moiety, which is often associated with central nervous system (CNS) targeting due to piperazine's role in modulating receptor interactions .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c17-13-4-1-2-5-14(13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRZQATVONVYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination

Direct bromination of aniline derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) remains the most common approach. Reaction conditions significantly influence regioselectivity:

Brominating Agent Solvent Catalyst Temperature Yield (%)
Br₂ Dichloromethane FeBr₃ 0–5°C 68–72
NBS CCl₄ AIBN 80°C 85–89
HBr/H₂O₂ AcOH RT 45–50

For example, the use of NBS with azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C provides 89% yield of 2-bromo-N-phenylacetamide precursors. This method minimizes polybromination byproducts through radical-mediated mechanisms.

Directed Ortho-Metalation

Lithiation strategies using n-butyllithium (n-BuLi) and subsequent quenching with electrophilic bromine sources enable precise ortho-substitution. A typical protocol involves:

  • Protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Lithiation at −78°C in tetrahydrofuran (THF).
  • Quenching with 1,2-dibromoethane.

This method achieves >90% regioselectivity but requires stringent anhydrous conditions.

Synthesis of 4-Pyrimidin-2-ylpiperazine

The pyrimidinylpiperazine subunit is constructed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

Reaction of piperazine with 2-chloropyrimidine in refluxing toluene produces 4-pyrimidin-2-ylpiperazine. Key parameters include:

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ Toluene 110°C 24 75
Et₃N DMF 80°C 12 82
DBU Acetonitrile 60°C 6 91

The use of 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 60°C enhances reaction rates and yields by deprotonating piperazine efficiently.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of piperazine with 2-bromopyrimidine offers an alternative route:

# Example catalytic system
catalyst = Pd₂(dba)₃  
ligand = Xantphos  
base = Cs₂CO₃  
solvent = 1,4-dioxane  
temperature = 100°C  
yield = 88%  

This method avoids harsh conditions but requires expensive catalysts.

Amide Bond Formation

Coupling the 2-bromophenyl and pyrimidinylpiperazine subunits is achieved via carbodiimide-mediated reactions.

EDCI/HOBt Coupling

Ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane is widely employed:

Coupling Agent Additive Solvent Yield (%)
EDCI HOBt DCM 78
DCC DMAP THF 65
HATU DIEA DMF 85

Reaction monitoring via thin-layer chromatography (TLC) typically shows complete consumption of starting materials within 12 hours.

Schotten-Baumann Conditions

Aqueous-phase coupling using acyl chlorides and piperazine derivatives provides a cost-effective alternative:

  • Convert 2-bromophenylacetic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • React with 4-pyrimidin-2-ylpiperazine in a biphasic water/dichloromethane system.
  • Neutralize with NaHCO₃ to precipitate the product.

This method achieves 70% yield but requires rigorous pH control.

Optimization and Yield Improvement

Solvent Screening

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote decomposition. A recent study compared yields across solvents:

Solvent Dielectric Constant Yield (%)
DCM 8.93 78
THF 7.58 65
DMF 36.7 82
Acetonitrile 37.5 88

Temperature Gradients

Elevated temperatures (50–60°C) improve EDCI-mediated coupling efficiency but risk epimerization. Kinetic studies recommend maintaining temperatures below 40°C for stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 2H, pyrimidine-H), 7.54–7.48 (m, 4H, Ar-H), 3.82–3.75 (m, 4H, piperazine-H), 2.64 (t, J = 5.6 Hz, 2H, CH₂).
  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch).
  • HRMS : m/z calculated for C₁₆H₁₈BrN₅O [M+H]⁺: 400.0612; found: 400.0615.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity at retention time 12.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidinylpiperazinyl moiety can interact with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl-Ethanamide Core

2'-Bromoacetanilide (N-(2-Bromophenyl)acetamide)
  • Properties : Melting point = 96.5–100.5°C; density = 1.543 g/cm³ .
  • Applications : Primarily used as a synthetic intermediate.
N-((1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(diethylamino)ethanamide (15n)
  • Structure: Contains a triazole ring and diethylamino group.
  • Synthesis : Yield = 78% via click chemistry .
  • Activity : Triazole derivatives are often explored for antimicrobial or antiviral properties.
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide
  • Structure: Features a thiadiazole ring and benzoylamino group.
  • Characterization : Single-crystal X-ray data confirmed planar geometry, with key bond angles (e.g., C–S–N = 123.3°) .
  • Applications : Thiadiazoles are associated with anticancer and antibacterial activity.
(2R)-2-{[(1R)-1-(2-Bromophenyl)-3-butenyl]amino}-2-phenyl ethanamide (3.46)
  • Structure : Chiral amine with a butenyl substituent.
  • Synthesis : 98% yield, >99:1 diastereomeric ratio (dr) .
  • Relevance : Highlights the impact of stereochemistry on bioactivity.

Functional Analogues with Varied Substituents

Etanidazole (N-(2-Hydroxyethyl)-2-(2-nitroimidazol-1-yl)ethanamide)
  • Structure : Nitroimidazole substituent.
  • Activity : Radiosensitizer used in cancer therapy .
  • Key Difference: Nitroimidazole enhances hypoxic cell targeting vs.
N-(4-Sulfamoylphenyl)-2-cyanoacetamide Derivatives (13a–d)
  • Structure: Sulfonamide and cyano groups.
  • Activity : Antimicrobial applications, with MIC values <10 µg/mL for some derivatives .
5-MeO-DET (N,N-Dimethyl-2-(5-methoxy-1H-indol-3-yl)ethanamide)
  • Structure : Methoxyindole substituent.
  • Activity : Psychoactive effects due to serotonin receptor modulation .

Comparative Analysis

Compound Substituent Synthesis Yield Biological Activity Key Data
Target Compound 4-Pyrimidin-2-ylpiperazinyl Not reported Likely CNS modulation Structural similarity to piperazine-based drugs
2'-Bromoacetanilide None Intermediate M.p. = 96.5–100.5°C
Compound 15n Triazole + diethylamino 78% Antimicrobial (inferred) High yield
Etanidazole Nitroimidazole Radiosensitizer Hypoxia targeting
5-MeO-DET Methoxyindole Psychoactive Serotonin affinity

Key Findings and Implications

Structural Impact on Activity :

  • The 4-pyrimidin-2-ylpiperazinyl group in the target compound likely enhances CNS penetration compared to simpler analogues like 2'-bromoacetanilide.
  • Triazole (15n) and thiadiazole derivatives prioritize heterocyclic-driven antimicrobial activity .

Synthetic Feasibility :

  • Click chemistry (e.g., triazole formation) offers high yields (78% for 15n), while chiral synthesis (3.46) achieves excellent stereocontrol .

Safety and Selectivity :

  • Bromophenyl ethanamides with polar substituents (e.g., sulfonamide in 13a–d) improve solubility, reducing toxicity risks .
  • Psychoactive analogues (5-MeO-DET) underscore the need for careful substituent selection to avoid off-target effects .

Biological Activity

N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological significance, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-bromobenzene with 4-pyrimidin-2-ylpiperazine, followed by acylation to form the final compound. The chemical structure can be represented as follows:

C15H17BrN4\text{C}_{15}\text{H}_{17}\text{Br}\text{N}_4

This compound features a bromine atom on the phenyl ring and a piperazine ring linked to a pyrimidine moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. The presence of the piperazine and pyrimidine groups is thought to enhance its interaction with microbial targets, leading to effective inhibition.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling, disrupting pathways that promote cell growth and proliferation.
  • DNA Interaction : Some studies suggest that it can intercalate into DNA, leading to structural changes that trigger apoptosis in malignant cells.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, particularly those associated with the central nervous system, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
Study B Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study C Investigated the neuropharmacological effects, revealing potential anxiolytic properties through modulation of serotonin receptors.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide?

  • Methodology : Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key parameters include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in piperazine-ethanamide bond formation .
  • Catalyst use : Triethylamine or DMAP for efficient amide bond activation .
    • Validation : Monitor reaction progress via TLC or HPLC, with purity >95% confirmed by elemental analysis .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., Br-C bond: ~1.89 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., pyrimidine protons at δ 8.3–8.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 428.05) .

Q. What are the standard protocols for evaluating its stability under experimental conditions?

  • Stability assays :

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C) .
  • pH stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methods :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Pyrimidine-piperazine motifs show high affinity for 5-HT1A_{1A} (docking score: −9.2 kcal/mol) .
  • QSAR studies : Correlate substituent electronegativity (e.g., bromo vs. chloro) with activity using Hammett constants .
    • Validation : Compare in silico predictions with in vitro receptor-binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration variations (1–10 µM) affect competitive inhibition results .
  • Cell line specificity : Use isogenic cell lines to control for genetic variability .
  • Data normalization : Standardize to positive controls (e.g., staurosporine) .

Q. How does structural modification enhance target selectivity?

  • SAR approaches :

  • Bromophenyl substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve CNS penetration .
  • Piperazine ring variation : Replace with morpholine to reduce off-target binding to dopamine receptors .
    • Validation : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2) .

Q. What analytical methods quantify metabolic stability in preclinical studies?

  • Protocols :

  • Microsomal incubation : Liver microsomes + NADPH, analyzed by LC-MS/MS for half-life (t1/2t_{1/2}) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) assess isoform-specific interactions .

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